molecular formula C9H10N4O B7778697 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide CAS No. 215942-71-5

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide

Cat. No.: B7778697
CAS No.: 215942-71-5
M. Wt: 190.20 g/mol
InChI Key: HKSKZFRZPZVRCQ-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its incorporation of the 1H-benzotriazole (BT) scaffold . The benzotriazole moiety is recognized as a privileged structure in drug discovery, known for its versatile biological properties and its role as a bioisosteric replacement for other heterocyclic systems . Researchers utilize this compound primarily as a key synthetic intermediate or a pharmacologically active scaffold in the development of novel therapeutic agents. Its main research value lies in the exploration of new antimicrobials, given the well-documented antibacterial and antifungal activities of numerous benzotriazole derivatives . For instance, structurally similar compounds, such as 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide derivatives, have demonstrated measurable antimicrobial properties, underscoring the potential of this chemical class in addressing resistant pathogens . The mechanism of action for benzotriazole-based molecules can vary and is often linked to their specific molecular target. Some derivatives have been shown to inhibit tubulin polymerization, while others, when fused with quinolone systems, can modify the drug's mode of action, potentially leading to enhanced or novel efficacy against bacterial strains . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7(14)10-6-13-9-5-3-2-4-8(9)11-12-13/h2-5H,6H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSKZFRZPZVRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279879
Record name N-(1H-Benzotriazol-1-ylmethyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID701279879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215942-71-5
Record name N-(1H-Benzotriazol-1-ylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215942-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Benzotriazol-1-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of o-Phenylenediamine

The foundational step involves synthesizing 1H-1,2,3-benzotriazole (I) via diazotization of o-phenylenediamine (OPD). In a 250 mL beaker, 0.1 mole OPD dissolves in glacial acetic acid (0.2 mole) and 30 mL water under slight warming. After cooling to 15°C, 0.11 mole sodium nitrate in 15 mL water is added dropwise under magnetic stirring. An exothermic reaction raises the temperature to 85°C, forming a deep red solution that transitions to pale brown upon ice-water quenching. The precipitate is filtered, washed with ice-cold water, and recrystallized using boiling water (yield: 67.9%, m.p. 96–99°C).

Mechanistic Insight : Nitrosation of OPD’s primary amine generates a diazonium intermediate, which undergoes intramolecular cyclization to form the benzotriazole core.

Intermediate Synthesis: 2-Chloro-N-Alkyl/Aryl Acetamide

Chloroacetylation of Amines

2-Chloro-N-alkyl/aryl acetamide (II) is synthesized by reacting amines with chloroacetyl chloride. For aromatic amines (e.g., aniline), four equivalents of chloroacetyl chloride are added dropwise over one hour to an aqueous amine solution. The mixture stirs overnight, yielding precipitates upon ice-water quenching. Aliphatic amines require ethyl chloroacetate instead to avoid HCl-mediated solubility issues, with ethanol recrystallization achieving >90% purity.

Reaction Conditions :

ParameterValue
SolventWater (aromatic amines)
Temperature0–5°C (initial addition)
WorkupIce-water precipitation
Yield72–85%

Final Coupling: N-(1H-Benzotriazol-1-ylmethyl)acetamide Formation

Nucleophilic Substitution with Benzotriazole

Compound III forms via microwave-assisted reaction of 2-chloro-N-alkyl/aryl acetamide (0.02 mole) and benzotriazole (0.02 mole) in DMF with anhydrous potassium carbonate. Heating at 245 W for 10–15 minutes (monitored by TLC) affords the product, which precipitates upon cooling.

Optimization Data :

ConditionConventional MethodMicrowave Method
Time6–8 hours10–15 minutes
Yield70–75%88–90%
Energy EfficiencyLowHigh

Alternative Hydrazide Pathways

Schiff base derivatives of N-(1H-benzotriazol-1-ylmethyl)acetamide are synthesized via hydrazinolysis of ethyl 1H-benzotriazol-1-yl-acetate (24), followed by condensation with aldehydes. Hydrazine hydrate (0.01 mole) reacts with ester 24 in methanol at 4°C, yielding 2-(1H-benzotriazol-1-yl)acetohydrazide (25), which subsequently condenses with substituted benzaldehydes to form Schiff bases (26).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : N-H stretch (2° amide) at 3275–3248 cm⁻¹, C=O stretch at 1662 cm⁻¹, and benzotriazole ring vibrations at 750–763 cm⁻¹.

  • ¹H NMR : Acetamide methyl protons at δ 2.1–2.3 ppm, benzotriazole aromatic protons at δ 7.2–7.8 ppm.

  • GC-MS : Molecular ion peaks at m/z 252 (M⁺) for unsubstituted derivatives.

Purity Assessment

Thin-layer chromatography (TLC) on silica gel G with iodine visualization confirms single-spot purity. Melting points correlate with literature values (±2°C).

Comparative Analysis of Methodologies

Solvent Impact on Crystallinity

DMF enhances reaction kinetics but necessitates rigorous drying, whereas acetone-based systems yield larger crystals but lower reaction rates.

Base Selection

Potassium carbonate outperforms triethylamine in minimizing side reactions (e.g., hydrolysis), with a 15% yield improvement observed in DMF.

Challenges and Mitigation Strategies

Aliphatic Amine Solubility

Aliphatic amines (e.g., ethylamine) dissolve in aqueous HCl, complicating isolation. Substituting chloroacetyl chloride with ethyl chloroacetate eliminates HCl byproduct, enabling direct precipitation.

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times by 97% and improves yields by 18–20%, attributed to uniform heating and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of hydroxylated or oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide serves as a synthetic intermediate in the preparation of various heterocyclic compounds. Its versatility allows it to participate in multiple chemical reactions, including oxidation and reduction processes. For example, it can be oxidized using potassium permanganate or reduced with sodium borohydride.

Biological Applications

Antimicrobial Activity:
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, it has been evaluated against strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to high activity .

Analgesic Properties:
Research indicates that this compound may have analgesic effects comparable to or exceeding those of traditional pain relievers like aspirin. Its mechanism involves interactions with specific biological targets that modulate pain pathways.

Antiviral Potential:
The compound has been explored for its potential antiviral activity. It shows promise in inhibiting viral replication processes, making it a candidate for further investigation in antiviral drug development .

Medicinal Chemistry

The benzotriazole structure is known for its ability to enhance the pharmacological properties of drugs. This compound has been investigated as a potential therapeutic agent against various diseases due to its unique interactions with biological molecules .

Industrial Applications

This compound is also utilized in the development of materials with specific properties:

  • Corrosion Inhibitors: The compound can be incorporated into coatings to enhance resistance against corrosion.
  • UV Stabilizers: Its ability to absorb UV radiation makes it suitable for use in plastics and coatings to prolong their lifespan .

Case Studies

Case Study 1: Antimicrobial Evaluation
In one study, this compound was tested against multiple bacterial strains. The results indicated significant zones of inhibition compared to standard antibiotics, showcasing its potential as an antimicrobial agent .

Case Study 2: Analgesic Efficacy
A comparative analysis was conducted where this compound was evaluated alongside aspirin in pain relief assays. The findings suggested that certain derivatives provided superior analgesic effects.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide involves its interaction with molecular targets in biological systems. The benzotriazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Unlike benzimidazole-containing analogs (e.g., 6p), the benzotriazole group in the target compound may confer enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
  • Substituents on the acetamide bridge (e.g., phenyl, bromophenyl) influence steric and electronic properties, affecting binding interactions .

Comparison of Yields :

  • Compound 9c () was synthesized in 72% yield using optimized CuAAC conditions.

Physicochemical Properties

Compound Name Melting Point (°C) Spectral Data (Notable Features)
This compound Not reported IR: N-H stretch ~3250 cm⁻¹; ¹H NMR: δ 8.1 (benzotriazole protons)
Compound 5g () 133–134 ¹H NMR: δ 7.8 (phenyl-triazole), δ 2.4 (CH₃)
Compound 6p () Not reported IR: C=O stretch ~1680 cm⁻¹; ¹³C NMR: δ 165 (acetamide carbonyl)

Key Observations :

  • The absence of a reported melting point for the target compound contrasts with analogs like 5g (133–134°C) and 5f (240–241°C), suggesting variability in crystallinity based on substituents .
  • Spectral similarities (e.g., carbonyl stretches in IR) confirm the acetamide backbone’s consistency across derivatives .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzotriazole moiety linked to an acetamide group, which significantly influences its chemical reactivity and biological properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{10}H_{10}N_{4}O
  • Molecular Weight : Approximately 194.20 g/mol
  • Structure : The compound consists of a benzotriazole ring connected to an acetamide functional group, contributing to its unique biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities across various domains:

Antimicrobial Activity

This compound has shown moderate to high antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains.

Pathogen Activity Reference
Escherichia coliModerate activity
Staphylococcus aureusHigh activity
Candida albicansModerate activity

Analgesic Properties

In pain relief assays, derivatives of this compound have exhibited analgesic properties that surpass those of aspirin. This suggests potential applications in pain management therapies.

Neuroprotective Effects

The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Interaction studies indicate that the benzotriazole moiety enhances binding affinity to AChE through multiple interactions with key residues in the enzyme's active site.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound binds to AChE, inhibiting its activity and potentially leading to increased levels of acetylcholine in the synaptic cleft.
  • Metal Ion Interaction : The benzotriazole structure is known to interact with metal ions, influencing various biochemical pathways and enzymatic activities.

Case Studies

Several studies have investigated the biological efficacy of this compound and its derivatives:

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial properties of various benzotriazole derivatives including this compound. Results indicated significant antibacterial effects against Bacillus subtilis and Pseudomonas fluorescens, with notable zones of inhibition compared to standard antibiotics .
  • Neuroprotective Studies :
    • Research focused on the inhibitory effects on AChE revealed that this compound could act as a lead compound for developing new treatments for Alzheimer's disease due to its ability to effectively inhibit AChE activity .
  • Analgesic Activity :
    • Comparative studies demonstrated that certain derivatives provided more effective pain relief than traditional analgesics like aspirin. This opens avenues for further exploration in pain management .

Q & A

Q. What are the standard synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling benzotriazole derivatives with acetamide precursors. Key steps include:

  • Nucleophilic substitution : Reacting 1H-benzotriazole with chloromethylacetamide in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (60–80°C) for 6–12 hours .
  • Optimization : Yield improvements require precise control of stoichiometry (1:1.2 molar ratio of benzotriazole to acetamide precursor) and inert atmospheres to minimize side reactions. Solvent choice significantly impacts purity; DMF often achieves higher yields (~75%) compared to THF (~50%) due to better solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) removes unreacted benzotriazole .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure and purity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.05–2.15 ppm (acetamide CH₃), δ 4.45–4.65 ppm (N-CH₂-Benzotriazole), and aromatic protons (δ 7.3–8.2 ppm) confirm the structure . Integration ratios validate stoichiometry.
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and benzotriazole carbons (110–150 ppm) are diagnostic .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .
  • X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement), bond lengths (e.g., C-N: 1.45 Å) and angles are validated against crystallographic databases. Twinning or high-resolution data may require specific SHELX modules (SHELXE/SHELXD) .

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of this compound, and how do they align with experimental data?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software can model HOMO-LUMO gaps (e.g., ~4.5 eV), indicating electrophilic reactivity at the benzotriazole N1 position .
  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., antimicrobial enzymes). Docking scores (e.g., −8.2 kcal/mol) correlate with experimental IC₅₀ values from bioassays .
  • Validation : Compare computed vs. experimental UV-Vis spectra (λmax ~270 nm) and redox potentials (e.g., cyclic voltammetry peaks at −1.2 V) .

Q. How can researchers resolve contradictions in bioassay data, such as varying antimicrobial efficacy across studies?

Methodological Answer:

  • Standardized assays : Use CLSI/MIC protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v) to minimize variability .
  • Cytotoxicity cross-check : MTT assays on mammalian cells (e.g., HEK293) differentiate selective toxicity from nonspecific effects. For example, a therapeutic index (IC₅₀/EC₅₀) >10 indicates specificity .
  • Structural analogs : Compare substituent effects; electron-withdrawing groups (e.g., -NO₂) on the benzotriazole ring enhance activity against Gram-negative pathogens .

Q. What crystallographic refinement strategies address challenges in resolving the compound’s 3D structure?

Methodological Answer:

  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Use SHELXL for anisotropic displacement parameters and twin refinement (TWIN/BASF commands) for twinned crystals .
  • Hydrogen bonding : Identify key interactions (e.g., N-H⋯O=C acetamide) using Olex2 visualization. Restraints for disordered benzotriazole moieties improve R-factor convergence (target R₁ < 5%) .

Q. How do reaction conditions influence regioselectivity in derivatization (e.g., alkylation vs. acylation)?

Methodological Answer:

  • Alkylation : Use bulky bases (e.g., K₂CO₃) in DMF at 50°C to favor N1-substitution over N2/N3 on benzotriazole. Kinetic control (shorter reaction times) minimizes byproducts .
  • Acylation : Acid chlorides (e.g., acetyl chloride) with DMAP catalysis in dichloromethane selectively acylate the methylene group adjacent to acetamide .
  • Monitoring : TLC (Rf = 0.3 in EtOAc/hexane 3:7) tracks progress; LC-MS identifies intermediates .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). Acetamide hydrolysis is minimized at pH 7.4 (t₁/₂ > 48 hours) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability. Enzymatic cleavage in serum (e.g., esterase-mediated) releases the active form .

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